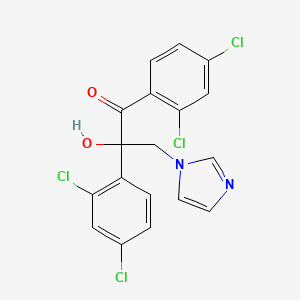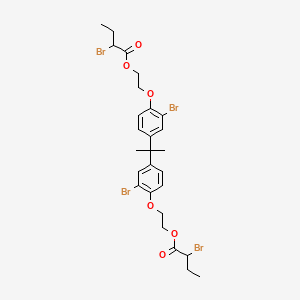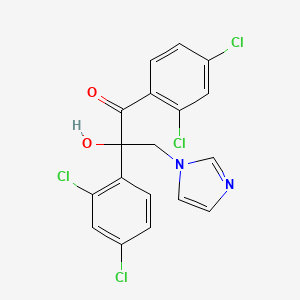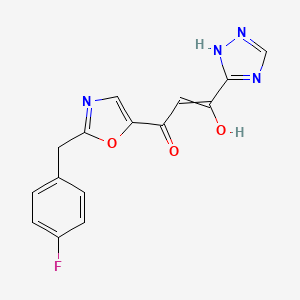
1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazocines, which are cyclic compounds containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine typically involves multiple steps. One common method includes the nitration of a precursor compound followed by acetylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acetylation processes. These processes are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Materials Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Biology and Medicine:
Industry: It is utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can alter the structure and function of target molecules. These interactions are crucial for its applications in various fields.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): Known for its use as an explosive and rocket propellant.
1,5-Diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine: Similar in structure but with different functional groups.
Uniqueness
1,5-Diacetyloctahydro-3-nitro-7-nitroso-1,3,5,7-tetrazocine is unique due to its specific combination of nitro and nitroso groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
50850-27-6 |
|---|---|
Fórmula molecular |
C8H14N6O5 |
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1-(5-acetyl-3-nitro-7-nitroso-1,3,5,7-tetrazocan-1-yl)ethanone |
InChI |
InChI=1S/C8H14N6O5/c1-7(15)10-3-12(9-17)4-11(8(2)16)6-13(5-10)14(18)19/h3-6H2,1-2H3 |
Clave InChI |
XEXPATDVDFKQOM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CN(CN(CN(C1)[N+](=O)[O-])C(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


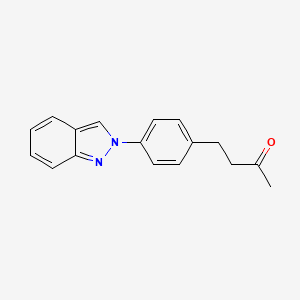

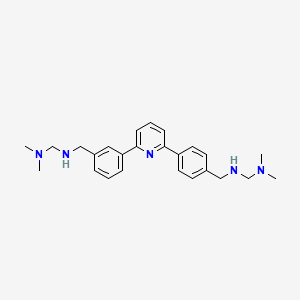
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)
